Racemethionine
Overview
Description
Methionine is an essential sulfur-containing amino acid that plays a crucial role in various biological processes, including protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds . Racemethionine is commonly used in nutritional supplements, pharmaceuticals, and as a feed additive in animal nutrition .
Preparation Methods
Synthetic Routes and Reaction Conditions: Racemethionine can be synthesized through several methods, including chemical synthesis and fermentation. One common chemical synthesis method involves the reaction of acrolein with methyl mercaptan to form 3-methylthiopropionaldehyde, which is then converted to this compound through a Strecker synthesis involving ammonia and hydrogen cyanide .
Industrial Production Methods: Industrial production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce methionine, which is then racemized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Racemethionine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Reduction of methionine sulfoxide back to methionine can occur under reducing conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Strong nucleophiles like thiols or amines.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Various substituted methionine derivatives depending on the nucleophile used.
Scientific Research Applications
Racemethionine has a wide range of applications in scientific research:
Mechanism of Action
Racemethionine exerts its effects through several mechanisms:
Protein Synthesis: As an essential amino acid, methionine is incorporated into proteins during translation.
Methylation Reactions: Methionine is a precursor to S-adenosylmethionine, a key methyl donor in numerous methylation reactions, including DNA methylation.
Sulfur Metabolism: Methionine provides sulfur for the synthesis of cysteine, taurine, and other sulfur-containing compounds.
Comparison with Similar Compounds
L-Methionine: The L-isomer of methionine, which is biologically active and used in protein synthesis.
D-Methionine: The D-isomer of methionine, which is less common in nature and has different biological activities.
Methionine Hydroxy Analog: A derivative of methionine used as a feed additive with similar nutritional properties.
Uniqueness of Racemethionine: this compound’s uniqueness lies in its racemic nature, providing both D- and L-isomers. This allows it to be used in a broader range of applications, including those where the specific isomer is not critical. Additionally, its role as a sulfur source and methyl donor makes it a versatile compound in both biological and industrial contexts .
Properties
IUPAC Name |
2-amino-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | DL-METHIONINE | |
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Record name | methionine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methionine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9020821 | |
Record name | DL-Methionine | |
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Molecular Weight |
149.21 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Solid; [Merck Index] Colorless or white solid with a faint odor; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid; [MP Biomedicals MSDS], Solid; [Merck Index] Colorless or white solid; [ICSC] White powder; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS OR WHITE POWDER., White crystalline platelets or powder; Characteristic aroma | |
Record name | Methionine | |
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Record name | Polymethionine | |
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Record name | Racemethionine | |
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Boiling Point |
300.00 to 301.00 °C. @ 760.00 mm Hg | |
Record name | Racemethionine | |
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Solubility |
32.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 4.8, Soluble in water; Insoluble in ether, Soluble (in ethanol) | |
Record name | Racemethionine | |
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Density |
Relative density (water = 1): 1.3 | |
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Vapor Pressure |
0.00000052 [mmHg] | |
Record name | Methionine | |
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CAS No. |
59-51-8, 33807-07-7, 26062-47-5, 348-67-4, 63-68-3 | |
Record name | (±)-Methionine | |
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Melting Point |
281 °C | |
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